REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].[Br-:11].[Na+].[Na].ClCl.[OH-].[Na+].[Br:18]Br>C(Cl)(Cl)(Cl)Cl.P([O-])([O-])(O)=O.[Na+].[Na+].O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([Br:18])[Br:11])([O-:3])=[O:2] |f:1.2,5.6,9.10.11,^1:12|
|
Name
|
|
Quantity
|
453 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
disodium hydrogen phosphate
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
274 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
Under reflux
|
Type
|
ADDITION
|
Details
|
are introduced
|
Type
|
CUSTOM
|
Details
|
set free is always just consumed
|
Type
|
ADDITION
|
Details
|
In the course of about 6 hours the addition of chlorine
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
virtually the entire amount has been reacted to o-nitrotoluene
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
CONCENTRATION
|
Details
|
the carbon tetrachloride phase is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(Br)Br)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |